Enhanced Lipophilicity: LogP 2.21 for 3-Hydroxy Regioisomer vs. LogP 1.47 for 4-Hydroxy Analog
The predicted LogP (octanol-water partition coefficient) for tert-butyl (3-hydroxycyclohexyl)carbamate is 2.21 ± 0.40, compared to 1.47 ± 0.40 for the 4-hydroxy regioisomer tert-butyl (4-hydroxycyclohexyl)carbamate [1][2]. This ~0.74 log unit difference corresponds to a ~5.5-fold higher theoretical partition into lipophilic phases for the 3-hydroxy derivative, potentially influencing membrane permeability and distribution volumes in biological systems [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.2055 (predicted) |
| Comparator Or Baseline | tert-butyl (4-hydroxycyclohexyl)carbamate: LogP = 1.47 (predicted) |
| Quantified Difference | ΔLogP ≈ +0.74 |
| Conditions | Predicted data using ACD/Labs Percepta Platform, version 14.00 |
Why This Matters
The higher LogP of the 3-hydroxy isomer may offer an advantage in targeting hydrophobic binding pockets or in designing prodrugs requiring enhanced membrane permeability, making it a distinct choice over the 4-hydroxy analog in medicinal chemistry campaigns.
- [1] Molbase. (2025). tert-Butyl (3-hydroxycyclohexyl)carbamate. Physicochemical Properties. View Source
- [2] ChemSpider. (2024). tert-butyl (4-hydroxycyclohexyl)carbamate. Predicted LogP. CSID:1246073. View Source
- [3] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. View Source
